molecular formula C10H6F16O3P+ B14439174 Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy](oxo)phosphanium CAS No. 79339-01-8

Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy](oxo)phosphanium

Cat. No.: B14439174
CAS No.: 79339-01-8
M. Wt: 509.10 g/mol
InChI Key: AJEDJQLXWMZIDF-UHFFFAOYSA-N
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Description

Bis(2,2,3,3,4,4,5,5-octafluoropentyl)oxyphosphanium is a fluorinated organophosphorus compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,3,3,4,4,5,5-octafluoropentyl)oxyphosphanium typically involves the reaction of phosphorus oxychloride with 2,2,3,3,4,4,5,5-octafluoropentanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of Bis(2,2,3,3,4,4,5,5-octafluoropentyl)oxyphosphanium involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,3,3,4,4,5,5-octafluoropentyl)oxyphosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound.

Scientific Research Applications

Bis(2,2,3,3,4,4,5,5-octafluoropentyl)oxyphosphanium has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential use in drug delivery systems due to its unique chemical properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of advanced materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of Bis(2,2,3,3,4,4,5,5-octafluoropentyl)oxyphosphanium involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong interactions with these targets, leading to its biological and chemical effects. The pathways involved include inhibition of specific enzymes and modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
  • 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate

Uniqueness

Bis(2,2,3,3,4,4,5,5-octafluoropentyl)oxyphosphanium is unique due to its combination of fluorine atoms and phosphorus, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

bis(2,2,3,3,4,4,5,5-octafluoropentoxy)-oxophosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F16O3P/c11-3(12)7(19,20)9(23,24)5(15,16)1-28-30(27)29-2-6(17,18)10(25,26)8(21,22)4(13)14/h3-4H,1-2H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEDJQLXWMZIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)O[P+](=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F16O3P+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566123
Record name Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy](oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79339-01-8
Record name Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy](oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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